
W-54011
Vue d'ensemble
Description
W 54011: est un antagoniste non peptidique puissant et actif par voie orale du récepteur C5a. Ce composé est connu pour sa capacité à inhiber la liaison du C5a marqué aux neutrophiles humains, ce qui en fait un outil précieux en immunologie et en recherche sur l'inflammation .
Applications De Recherche Scientifique
W 54011 has a wide range of applications in scientific research, particularly in the fields of immunology, inflammation, and pharmacology. It is used to study the role of the C5a receptor in various biological processes and diseases. Some key applications include:
Immunology and Inflammation: W 54011 is used to investigate the role of the C5a receptor in immune responses and inflammatory conditions
Pharmacology: The compound is employed in drug development studies to evaluate its potential as a therapeutic agent for conditions involving excessive inflammation
Biological Research: Researchers use W 54011 to study the signaling pathways and cellular responses mediated by the C5a receptor
Mécanisme D'action
Target of Action
W-54011, also known as C5a Receptor Antagonist, is a potent and orally active non-peptide antagonist . Its primary target is the C5a receptor , also known as CD88 . The C5a receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
This compound inhibits the binding of 125 I-labeled C5a to human neutrophils with a Ki value of 2.2 nM . It also inhibits C5a-induced intracellular Ca2+ mobilization , chemotaxis , and generation of reactive oxygen species (ROS) in human neutrophils .
Biochemical Pathways
The C5a receptor is part of the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a . This compound, by inhibiting the C5a receptor, affects the biochemical pathways associated with the complement system .
Pharmacokinetics
It is noted that this compound is orally active , suggesting it has good bioavailability.
Result of Action
The inhibition of the C5a receptor by this compound results in the prevention of C5a-induced neutropenia . This suggests that this compound could contribute to the treatment of inflammatory diseases mediated by C5a .
Analyse Biochimique
Biochemical Properties
W-54011 inhibits C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of reactive oxygen species (ROS) in human neutrophils . It does not show agonistic activity at up to 10 μM and shifts rightward the concentration-response curves to C5a without depressing the maximal responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils . In vitro studies confirmed that this compound can prevent lipopolysaccharide (LPS)-induced cytotoxicity in Beas-2B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of C5a to its receptor on human neutrophils . This inhibition prevents C5a-induced intracellular Ca2+ mobilization, chemotaxis, and generation of ROS in these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been shown to prevent C5a-induced neutropenia in gerbils
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (3-30 mg/kg) has been shown to inhibit C5a-induced neutropenia in a dose-dependent manner in gerbils .
Metabolic Pathways
Given its role as a C5a receptor antagonist, it likely interacts with enzymes and cofactors involved in the complement system .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du W 54011 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail .
Méthodes de production industrielle: : La production industrielle du W 54011 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour maintenir la cohérence .
Analyse Des Réactions Chimiques
Types de réactions: : Le W 54011 subit principalement des interactions de liaison avec le récepteur C5a. Il ne subit pas de transformations chimiques significatives dans des conditions physiologiques .
Réactifs et conditions courants: : Le composé est stable dans des conditions de laboratoire standard et ne nécessite pas de réactifs spéciaux pour sa manipulation. Il est généralement dissous dans du diméthylsulfoxyde (DMSO) pour les essais biologiques .
Principaux produits: : Comme le W 54011 est utilisé comme antagoniste des récepteurs, il ne forme pas de produits majeurs par réactions chimiques mais exerce plutôt ses effets par interactions de liaison .
Applications de la recherche scientifique
Le W 54011 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de l'immunologie, de l'inflammation et de la pharmacologie. Il est utilisé pour étudier le rôle du récepteur C5a dans divers processus biologiques et maladies. Voici quelques applications clés :
Immunologie et inflammation: Le W 54011 est utilisé pour étudier le rôle du récepteur C5a dans les réponses immunitaires et les états inflammatoires
Pharmacologie: Le composé est utilisé dans des études de développement de médicaments pour évaluer son potentiel en tant qu'agent thérapeutique pour les affections impliquant une inflammation excessive
Recherche biologique: Les chercheurs utilisent le W 54011 pour étudier les voies de signalisation et les réponses cellulaires médiées par le récepteur C5a
Mécanisme d'action
Le W 54011 exerce ses effets en se liant au récepteur C5a sur les neutrophiles humains, inhibant ainsi la liaison du C5a marqué. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à la mobilisation du calcium intracellulaire, à la chimiotaxie et à la génération d'espèces réactives de l'oxygène . Les cibles moléculaires impliquées comprennent le récepteur C5a et les protéines de signalisation associées .
Comparaison Avec Des Composés Similaires
Le W 54011 est unique par sa forte affinité et sa spécificité pour le récepteur C5a. Des composés similaires comprennent :
CTK7A: Un autre antagoniste du récepteur C5a avec des caractéristiques structurales différentes.
HIF-2α-IN-8: Un composé ciblant une voie différente mais utilisé dans des contextes de recherche similaires.
Dihydrochlorure de tilorone: Un agent immunomodulateur avec des mécanismes d'action distincts.
Ces composés mettent en évidence la spécificité et la puissance du W 54011 dans le ciblage du récepteur C5a .
Activité Biologique
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride (CAS: 405098-33-1) is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapy. This article reviews its biological activity, including mechanisms of action, effects on specific cell lines, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C30H36N2O2 |
Molecular Weight | 468.63 g/mol |
CAS Number | 405098-33-1 |
Solubility | Soluble in organic solvents |
Receptor Interactions
Research indicates that this compound may act as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C. These interactions are significant because modulation of serotonin receptors can influence mood, anxiety, and various neuropsychiatric disorders .
Anticancer Activity
In vitro studies have suggested that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . This mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death.
Case Study: Anticancer Effects
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays. The study also highlighted changes in cell cycle distribution, where treated cells showed increased apoptosis rates compared to controls .
Neuropharmacological Effects
Another study focused on the neuropharmacological profile of the compound. It demonstrated anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders. Behavioral tests such as the elevated plus maze indicated increased time spent in open arms by treated animals compared to controls .
Summary of Findings
The biological activity of N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride suggests diverse pharmacological potential:
- Serotonin Receptor Antagonism : May influence mood and anxiety.
- Anticancer Properties : Induces apoptosis in cancer cell lines.
- Neuropharmacological Effects : Exhibits anxiolytic-like behavior in preclinical models.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405098-33-1 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of W-54011?
A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of this compound on LPS-induced acute lung injury?
A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does this compound demonstrate species specificity in its activity?
A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of this compound in allergic inflammation models?
A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of this compound?
A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has this compound been explored in the context of other diseases?
A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does this compound impact cell viability at different concentrations?
A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.